4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide
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Overview
Description
4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide is an organic compound that features a benzamide core with a tert-butyl group and a furan ring attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with an appropriate amine under dehydrating conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a furan boronic acid derivative with the benzamide core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the electrophile used.
Scientific Research Applications
4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.
Material Science: The compound’s unique structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways, particularly those involving benzamide and furan derivatives.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzamide core can interact with various enzymes and receptors, modulating their activity. The furan ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-[1-(furan-2-yl)propan-2-yl]benzamide: Similar structure but with the furan ring attached at a different position.
4-tert-butyl-N-[1-(thiophen-3-yl)propan-2-yl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.
4-tert-butyl-N-[1-(pyridin-3-yl)propan-2-yl]benzamide: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This unique structure can result in distinct biological activities and material properties compared to its analogs .
Properties
IUPAC Name |
4-tert-butyl-N-[1-(furan-3-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-13(11-14-9-10-21-12-14)19-17(20)15-5-7-16(8-6-15)18(2,3)4/h5-10,12-13H,11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGKHAPZHJGNRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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